molecular formula C19H15Cl2NO2 B1420694 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-72-8

7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420694
M. Wt: 360.2 g/mol
InChI Key: DVEKRGVIPNRBGB-UHFFFAOYSA-N
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Description

“7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H15Cl2NO2 . It is related to the quinoline family, which is a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride”, often involves classical reaction methodologies, such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These protocols are used for the construction of the principal quinoline scaffold. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a chlorine atom, an ethoxy group, and a carbonyl chloride group attached to the quinoline core .

Scientific Research Applications

Fluorescence Derivatization in High-Performance Liquid Chromatography

A compound closely related to 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. Its efficacy was demonstrated for various alcohols, producing corresponding fluorescent esters (Yoshida, Moriyama, & Taniguchi, 1992).

Reactivity with Thionyl Chloride

Another related study investigated the reactivity of 4-Methylquinolines with hot thionyl chloride, leading to the formation of either 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. This study provides insights into the complex chemical reactions and products formed from these types of compounds (Al-Shaar, Lythgoe, Mcclenaghan, & Ramsden, 1988).

Synthesis of Alkynes

In a different context, a related compound, Diethyl (Dichloromethyl)Phosphonate, was used in the synthesis of alkynes, highlighting the diverse applications of chloroquinolines in chemical synthesis. This research is indicative of the potential utility of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in similar synthetic applications (Marinetti & Savignac, 2003).

Synthesis of Quinolines

A study on the reactions of several anilides with phosphoryl chloride to produce different quinoline derivatives provides insight into the chemical behavior and potential applications of similar compounds in organic chemistry. This research could be relevant to understanding the reactivity and synthetic applications of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (Fukuda, Okamoto, & Sakurai, 1977).

Antimicrobial and Photosynthetic Electron Transport Inhibition

A study on ring-substituted 4-arylamino-7-chloroquinolinium chlorides, which are structurally related to the compound of interest, revealed their activity in inhibiting photosynthetic electron transport and antimycobacterial properties. This demonstrates the potential of chloroquinoline derivatives in biological applications (Otevrel et al., 2013).

Future Directions

The future directions for “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” could involve further exploration of its biological and pharmaceutical activities, as well as the development of more efficient and eco-friendly synthesis protocols .

properties

IUPAC Name

7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-12(5-7-13)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEKRGVIPNRBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168793
Record name 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160263-72-8
Record name 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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